3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
Description
This compound features a spiro[4.4]nonane core with a 1,3-thiazol-4-yl group substituted at position 3 and a propoxymethyl group at position 6. The thiazole ring is further modified with a 4-methylphenylamino moiety, which may enhance receptor-binding specificity. The propoxymethyl substituent likely increases lipophilicity, influencing blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics .
Properties
IUPAC Name |
3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-4-9-27-11-16-10-22(18(25)28-16)13-21(3,29-19(22)26)17-12-30-20(24-17)23-15-7-5-14(2)6-8-15/h5-8,12,16H,4,9-11,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZYARVTZJEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=C(C=C4)C)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C24H30N2O5S
- Molecular Weight: 458.6 g/mol
- IUPAC Name: 3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(3-methylbutoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
- InChI Key: UCGGSVLCPHAVNL-UHFFFAOYSA-N
Structural Features
The compound features a spirocyclic nonane core with a thiazole ring and various functional groups that may contribute to its biological activity. The presence of the thiazole moiety is particularly significant as thiazole derivatives are known for their diverse pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways critical for cellular function and disease progression.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives are known to selectively inhibit certain kinases involved in cancer cell proliferation. The potential for this compound to act as a Vps34 inhibitor—a target implicated in autophagy and cancer maintenance—has been explored .
Antimicrobial Properties
Thiazole-containing compounds have also been reported to possess antimicrobial activities. The unique structure of this compound may enhance its ability to disrupt microbial cell processes, although specific studies on this compound are still needed to confirm such effects.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with thiazole rings have shown promising results in inhibiting tumor growth through apoptosis induction .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of related compounds. A study focusing on thiazole derivatives indicated significant tumor reduction in mice treated with these agents, suggesting that the unique structural features contribute to their bioactivity .
Comparative Analysis of Related Compounds
Scientific Research Applications
The compound 3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The thiazole ring in this compound is believed to enhance its biological activity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that thiazole derivatives possess broad-spectrum activity against bacteria and fungi. The presence of the 4-methylphenylamino group may contribute to increased potency against resistant strains of pathogens .
Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes linked to disease pathways. For example, thiazole derivatives have been reported to inhibit certain kinases involved in cancer progression. The unique structure of this compound allows for selective binding to these enzymes, potentially leading to the development of targeted therapies .
Polymer Chemistry
In materials science, the compound's unique structural features make it a candidate for developing new polymers with enhanced properties. Its dioxaspiro structure can be utilized to create cross-linked networks that exhibit improved mechanical strength and thermal stability. Research into polymer composites incorporating this compound shows promise for applications in coatings and adhesives .
Nanotechnology
The integration of this compound into nanomaterials has been explored, particularly for drug delivery systems. Its ability to form stable nanoparticles can be leveraged for targeted delivery of anticancer drugs, improving therapeutic efficacy while minimizing side effects .
Pesticide Development
The compound's thiazole moiety has been linked to herbicidal activity. Studies indicate that similar thiazole-containing compounds can disrupt plant growth by inhibiting specific metabolic pathways. This suggests potential applications in developing new herbicides that are effective against resistant weed species while being environmentally friendly .
Plant Growth Regulators
Additionally, research into plant growth regulators has identified compounds with thiazole structures as effective agents for promoting growth and resistance to stress in crops. This application could lead to advancements in agricultural productivity and sustainability practices .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Broad-spectrum activity against pathogens | |
| Enzyme Inhibition | Selective inhibition of cancer-related kinases | |
| Materials Science | Polymer Chemistry | Enhanced mechanical strength and stability |
| Nanotechnology | Effective drug delivery systems | |
| Agricultural Chemistry | Pesticide Development | Disrupts metabolic pathways in weeds |
| Plant Growth Regulators | Promotes growth and stress resistance |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives, including variations of the compound discussed, demonstrating significant anticancer activity against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Research conducted by a team at Zhejiang University revealed that derivatives similar to this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, providing insights into their potential as new antibiotic agents .
- Polymer Development : A collaborative study between researchers at Zhejiang Pharmaceutical College and Taizhou Vocational & Technical College explored the incorporation of this compound into polymer matrices, resulting in materials with superior thermal stability and mechanical properties suitable for industrial applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Pharmacological and Functional Insights
- Anticonvulsant Activity: Diazaspiro[4.4]nonane derivatives (e.g., compound 6g) demonstrated potent anticonvulsant effects in rodent models (ED₅₀ = 32 mg/kg), attributed to voltage-gated sodium channel modulation . The target compound’s thiazole group may enhance selectivity for GABAergic pathways, though direct comparative data are lacking.
- Metabolic Stability: The propoxymethyl group in the target compound increases lipophilicity (logP ~3.2 vs.
- Synthetic Accessibility : Unlike benzothiazol-spiro[4.5]decane derivatives (synthesized via multistep cyclizations ), the target compound’s thiazole ring allows modular synthesis using Gewald or Hantzsch methodologies .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione?
- Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (using α-haloketones and thioureas) and spirocyclization under acidic or basic conditions. For example, analogous compounds with thiazole and spiro motifs (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) are synthesized using Suzuki-Miyaura coupling for aryl group introduction and microwave-assisted cyclization to improve yield . Key parameters include temperature control (<100°C to avoid decomposition) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can researchers purify this compound given its complex heterocyclic structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., Chromolith® or Purospher® STAR) is recommended for isolating polar impurities. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% trifluoroacetic acid) enhances resolution. Preparative thin-layer chromatography (PTLC) using silica gel GF₂₅₄ plates can separate non-polar byproducts . For scale-up, simulated moving bed (SMB) chromatography optimizes solvent use and throughput .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with DEPT-135 identifies sp³/sp² carbons and confirms the spirocyclic core. NOESY correlations verify spatial proximity of the thiazole and propoxymethyl groups .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) with m/z accuracy <5 ppm confirms molecular formula .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, critical for stereochemical assignments in the dioxaspiro system .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability. Tools like COMSOL Multiphysics integrate AI to predict optimal conditions (e.g., solvent polarity, catalyst loading) by analyzing reaction kinetics and thermodynamics . Reaction path search algorithms (e.g., GRRM) explore alternative pathways, reducing trial-and-error experimentation by 40–60% .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Fractional factorial designs identify confounding variables (e.g., solvent purity, temperature fluctuations) .
- Replication with Controlled Variables : Repeat assays under standardized conditions (e.g., fixed cell lines, identical enzyme batches) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., spirocyclic inhibitors in ) to discern trends in structure-activity relationships (SAR) .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., quenched substrates for proteases) to measure IC₅₀ values. For example, Hedgehog pathway inhibitors () are evaluated via Gli-luciferase reporter assays .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the thiazole moiety and target proteins (e.g., kinases). Validate predictions with site-directed mutagenesis .
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS/MS for quantification .
Methodological Guidance for Data Interpretation
Q. What analytical workflows address conflicting solubility and stability data?
- Methodological Answer :
- For Solubility Discrepancies : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Compare results across solvents (e.g., DMSO vs. PEG-400) .
- For Stability Issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Identify degradation products via tandem MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
